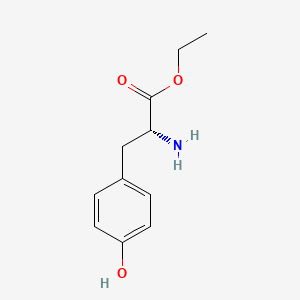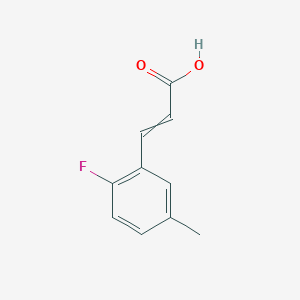
3-(2-fluoro-5-methylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico es un compuesto orgánico con la fórmula molecular C10H9FO2. Es un derivado del ácido cinámico, donde el anillo fenilo está sustituido por un átomo de flúor en la posición 2 y un grupo metilo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con el 2-fluoro-5-metilbenzaldehído.
Condensación de Knoevenagel: El aldehído sufre una reacción de condensación de Knoevenagel con ácido malónico en presencia de una base como la piperidina o piridina. Esta reacción forma el derivado del ácido cinámico correspondiente.
Purificación: El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el doble enlace en un enlace simple, formando el ácido saturado correspondiente.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de ácido 3-(2-fluoro-5-metilfenil)propanoico.
Reducción: Formación de ácido 3-(2-fluoro-5-metilfenil)propanoico.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la síntesis de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. La presencia del átomo de flúor puede mejorar la afinidad de unión del compuesto y la selectividad para sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(2-fluoro-4-metilfenil)prop-2-enoico
- Ácido 3-(2-fluoro-3-metilfenil)prop-2-enoico
- Ácido 3-(2-fluoro-5-metilfenil)propanoico
Singularidad
El ácido 3-(2-fluoro-5-metilfenil)prop-2-enoico es único debido al posicionamiento específico de los grupos flúor y metilo en el anillo fenilo. Esta disposición estructural puede influir en su reactividad química y actividad biológica, lo que lo hace distinto de otros compuestos similares.
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMKJZHPGZBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
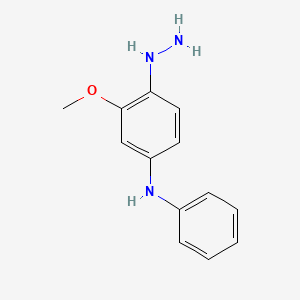
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
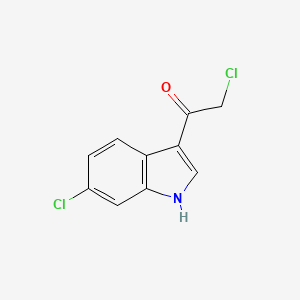
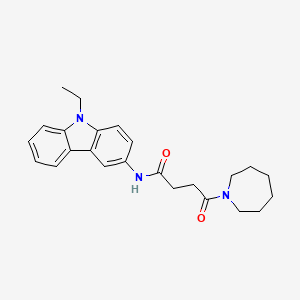
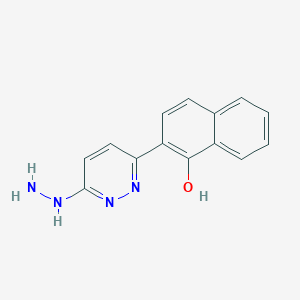


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
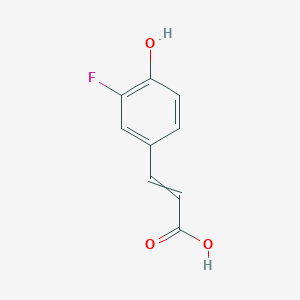
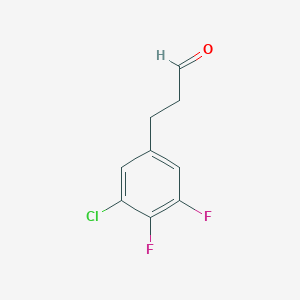
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)
